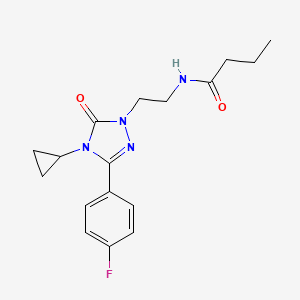

N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide

Description

N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide is a synthetic triazole derivative characterized by a 1,2,4-triazol-5-one core substituted with a cyclopropyl group, a 4-fluorophenyl ring, and a butyramide-linked ethyl chain. The presence of the 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the cyclopropyl moiety may influence conformational rigidity .

Crystallographic analysis of related triazole derivatives often employs software such as SHELXL for refinement and WinGX for data processing, ensuring precise structural elucidation .

Properties

IUPAC Name |

N-[2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN4O2/c1-2-3-15(23)19-10-11-21-17(24)22(14-8-9-14)16(20-21)12-4-6-13(18)7-5-12/h4-7,14H,2-3,8-11H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHHJAODPZAIIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCN1C(=O)N(C(=N1)C2=CC=C(C=C2)F)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate ketones or aldehydes.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

Attachment of the Cyclopropyl Group: The cyclopropyl group can be added through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Formation of the Butyramide Moiety: The butyramide group is typically introduced through an amidation reaction, where a butyric acid derivative reacts with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert ketones or other oxidized groups into alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe or inhibitor in biochemical assays.

Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a family of N-substituted triazolone derivatives. A structurally similar analogue, N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)pivalamide , differs in the acyl group: pivalamide (tert-butyl carbonyl) replaces butyramide (n-butyl carbonyl) . This substitution alters steric and electronic properties, impacting solubility, bioavailability, and target binding.

Comparative Analysis Table

| Property/Compound | N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide | N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)pivalamide |

|---|---|---|

| Acyl Group | n-Butyramide (C₃H₇CO-) | Pivalamide (C(CH₃)₃CO-) |

| Molecular Weight (g/mol) | ~377.4 (estimated) | ~391.4 (estimated) |

| Lipophilicity (LogP) | Higher (longer alkyl chain) | Lower (branched alkyl reduces LogP) |

| Metabolic Stability | Moderate (prone to oxidation) | Higher (tert-butyl resists oxidation) |

| Synthetic Accessibility | Requires butyryl chloride | Requires pivaloyl chloride |

Research Findings and Trends

Bioactivity : The butyramide derivative’s linear chain may enhance membrane permeability compared to the bulky pivalamide analogue, making it more suitable for central nervous system targets .

Crystallography : Both compounds likely form hydrogen-bonded networks via the triazolone carbonyl and amide groups. SHELXL refinements of similar structures reveal planar triazole rings and torsional flexibility in the ethyl linker .

Thermal Stability : Pivalamide derivatives generally exhibit higher thermal stability due to steric protection of the amide bond, whereas butyramide analogues may degrade faster under stress conditions .

Notes

Methodological Consistency : Structural comparisons rely on crystallographic data processed via SHELXL and WinGX, ensuring reproducibility .

Limitations : Pharmacokinetic and pharmacodynamic data for these compounds are absent in the provided evidence, necessitating further experimental validation.

Synthetic Challenges : The cyclopropyl and fluorophenyl groups require precise regioselective synthesis, increasing complexity and cost.

Biological Activity

N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide is a complex organic compound characterized by its unique structural features, including a triazole ring, a cyclopropyl group, and a fluorophenyl substituent. This compound is of particular interest in medicinal chemistry due to its potential biological activities, which include antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 332.4 g/mol. The presence of the 1,2,4-triazole moiety is significant as it often acts as a pharmacophore in various bioactive compounds.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 332.4 g/mol |

| CAS Number | 2310157-83-4 |

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold can act as potent inhibitors against various bacterial strains. For instance, similar compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values for related triazole derivatives have been reported as low as 0.125 μg/mL .

Antifungal Activity

The triazole ring is also known for its antifungal properties. Compounds with this structure have been effective against fungal pathogens such as Candida albicans and Aspergillus fumigatus. The mechanism of action typically involves the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .

Anticancer Potential

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. In vitro studies have shown promising results with IC50 values indicating effective cytotoxicity against cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to different functional groups can significantly influence its efficacy and selectivity. For instance:

- Cyclopropyl Group : Enhances lipophilicity and may improve cell membrane penetration.

- Fluorophenyl Moiety : Potentially increases binding affinity to biological targets due to electronegative fluorine atoms.

Case Studies

Several studies have focused on the synthesis and evaluation of triazole derivatives:

- Antibacterial Screening : A series of triazole derivatives were synthesized and tested against multiple bacterial strains. Some derivatives exhibited superior activity compared to traditional antibiotics .

- Antifungal Evaluation : Triazoles have been screened for antifungal activity in vitro against common fungal pathogens. Results indicated significant efficacy at low concentrations .

- Cytotoxicity Assessment : In vitro assays revealed that certain triazole derivatives possess notable cytotoxic effects on cancer cell lines while exhibiting low toxicity towards normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.